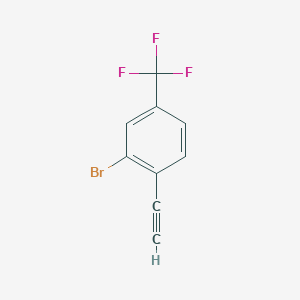
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene
Description
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring
Propriétés
IUPAC Name |
2-bromo-1-ethynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVVVQXPOGYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:
Bromination: The starting material, 1-ethynyl-4-(trifluoromethyl)benzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sonogashira Coupling: Another common method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst, followed by deprotection of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.
Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products like 2-azido-1-ethynyl-4-(trifluoromethyl)benzene.
Coupling: Products like 2-ethynyl-1,4-bis(trifluoromethyl)benzene.
Oxidation: Products like 2-bromo-1-ethynyl-4-(trifluoromethyl)benzaldehyde.
Reduction: Products like this compound.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology and Medicine: The compound is studied for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors due to its unique structural features.
Industry: In the materials science field, it is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to introduce trifluoromethyl groups, which enhance the thermal and chemical stability of the materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom or the ethynyl group, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the electronic properties of the benzene ring, making it more reactive towards electrophiles or nucleophiles.
Comparaison Avec Des Composés Similaires
4-Bromo-1-ethynylbenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in certain reactions.
2-Bromo-1-ethynyl-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different electronic and steric properties.
2-Bromo-1-ethynyl-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which can influence the reactivity and solubility differently compared to the trifluoromethyl group.
Uniqueness: The presence of both the ethynyl and trifluoromethyl groups in 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene makes it a versatile compound for various synthetic applications, providing unique reactivity patterns and stability compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


